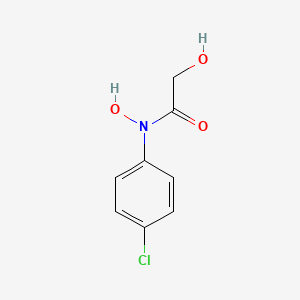
N-(4-Chlorophenyl)-N,2-dihydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N,2-dihydroxyacetamide is an organic compound with the molecular formula C8H8ClNO2 It is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, with two hydroxyl groups on the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N,2-dihydroxyacetamide typically involves the reaction of 4-chloroaniline with glyoxylic acid under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N,2-dihydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroaniline or 4-chlorophenylethanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-N,2-dihydroxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N,2-dihydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
N-(4-Chlorophenyl)-2-hydroxyacetamide: Contains only one hydroxyl group, resulting in different chemical and biological properties.
N-(4-Chlorophenyl)-N-methylacetamide:
Uniqueness
N-(4-Chlorophenyl)-N,2-dihydroxyacetamide is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
68299-98-9 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO3/c9-6-1-3-7(4-2-6)10(13)8(12)5-11/h1-4,11,13H,5H2 |
InChI Key |
TUMDEZCDLZJWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















